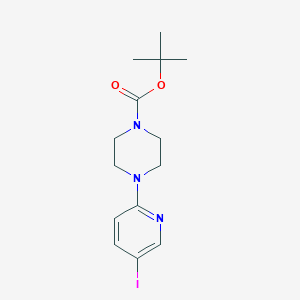

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 5-iodopyridin-2-yl substituent. Its synthesis involves reacting tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate with iodine under cryogenic conditions (-78 °C) in tetrahydrofuran (THF) . The iodine atom at the 5-position of the pyridine ring introduces steric bulk and polarizability, making the compound a versatile intermediate for further functionalization in medicinal chemistry and materials science .

Properties

IUPAC Name |

tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHWOWJRQNENIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428212 | |

| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497915-42-1 | |

| Record name | tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodination of Pyridine Derivatives

The iodination of pyridine precursors forms the foundational step in many synthetic routes. A patented method for analogous compounds involves treating 2-aminopyridine with potassium iodate (), potassium iodide (), and concentrated sulfuric acid () at 20–30°C. This electrophilic substitution reaction selectively introduces iodine at the pyridine’s 5-position due to the amino group’s directing effects. The reaction proceeds as follows:

Key parameters include maintaining a pH of 8.5 during workup using potassium hydroxide () and achieving yields of 80–83% after purification with methanol and n-heptane. For non-aminated precursors like 2-chloropyridine, iodination may require harsher conditions or alternative directing groups.

Palladium-Catalyzed Coupling with Boc-Piperazine

The iodinated pyridine intermediate undergoes a Buchwald-Hartwig coupling with tert-butyl piperazine-1-carboxylate (Boc-piperazine). A palladium catalyst system—typically and Xantphos—facilitates the C–N bond formation under inert conditions. The reaction is conducted in toluene at 100°C for 2 hours, yielding 80–85% of the target compound.

Oxygen content in the reactor must remain below 0.5% to prevent catalyst deactivation. This method’s efficiency stems from avoiding multi-step oxidation/reduction sequences required in alternative pathways.

Post-Functionalization of Pre-Coupled Intermediates

Late-Stage Iodination of Piperazine-Pyridine Adducts

An alternative strategy involves iodinating tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate after coupling. Electrophilic iodination with iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., ) could introduce iodine at the 5-position:

This method’s success depends on the piperazine group’s ability to activate the pyridine ring toward electrophilic substitution. Preliminary studies on analogous systems suggest moderate yields (60–70%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Two-Step Iodination | Iodination + Pd coupling | 80–85% | High yield, scalable | Requires halogenated pyridine precursor |

| Photoredox Catalysis | Direct C–H activation | ~95%* | Avoids pre-halogenation | Limited precedent for iodopyridines |

| Late-Stage Iodination | Post-coupling electrophilic substitution | 60–70% | Flexibility in sequencing | Lower yield, side reactions |

*Reported for analogous compounds.

Industrial-Scale Considerations

Chemical Reactions Analysis

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the iodopyridinyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the iodopyridinyl group can be reduced to a pyridinyl group using reducing agents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodopyridinyl group is coupled with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Chemical Biology: The compound is used in the development of chemical probes for studying biological processes and pathways.

Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The iodopyridinyl group can facilitate binding to these targets, while the piperazine moiety can enhance the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate ()

- Substituents: 3-Cyano and 6-phenyl groups on pyridine.

- Key Differences: The cyano group is electron-withdrawing, enhancing electrophilicity, while the phenyl group adds aromatic bulk. Unlike iodine, cyano groups participate in hydrogen bonding and nitrile-based click chemistry.

- Stability: No stability data provided, but cyano groups generally resist hydrolysis under physiological conditions.

- Applications: Potential use in kinase inhibitors or fluorescent probes due to π-π stacking from the phenyl group.

Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate ()

- Substituents : Bromo, trifluoromethoxy, and sulfonyl groups.

- Key Differences : The sulfonyl group increases acidity of adjacent protons, while bromo and trifluoromethoxy groups enhance lipophilicity. Compared to iodine, bromo is less polarizable but more reactive in cross-coupling reactions.

- Stability : Sulfonyl groups confer metabolic stability but may reduce solubility.

- Applications : Likely used in protease inhibitors or as a sulfonamide-based drug precursor.

Tert-butyl 4-(1-cyclopropyl-3-carbamoyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carboxylate (CF-OE, )

- Substituents: Cyclopropyl, carbamoyl, and fluoro groups on a quinolinone core.

- Key Differences: The quinolinone scaffold introduces planar rigidity, while fluorine enhances bioavailability.

- Applications: Antibacterial or anticancer agents due to fluoroquinolone-like activity.

Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33, )

- Functional Groups: Nitrophenoxy and butanoyl linkers.

- Key Differences: The nitro group is redox-active, enabling prodrug activation, while the butanoyl spacer increases flexibility. Unlike iodine, nitro groups can be reduced to amines in vivo.

- Applications : Targeted delivery systems or nitric oxide-releasing therapeutics.

WK-26 ()

- Functional Groups : Carbazole and difluoro substituents.

- Key Differences : Carbazole’s extended π-system enables intercalation with DNA or proteins, while iodine in the target compound may facilitate halogen bonding.

- Applications : DNMT1 inhibitors for epigenetic therapy.

Stability and Degradation Profiles

- Compounds 1a and 1b (): Degrade in simulated gastric fluid due to oxazolidinone ring instability. Comparison: The target compound’s iodopyridine group likely resists acidic hydrolysis, offering better oral bioavailability.

Data Table: Structural and Functional Comparison

Biological Activity

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (TBIP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H20IN3O2

- Molecular Weight : 389.23 g/mol

- CAS Number : 7164639

Synthesis

TBIP can be synthesized through various methods, often involving the reaction of piperazine derivatives with iodinated pyridine compounds. The synthesis typically employs nucleophilic substitution reactions under controlled conditions to yield high-purity products. For example, one method involves the use of tert-butyl bromoacetate and a Boc-protected piperazine under basic conditions, achieving yields of approximately 79% .

Antimicrobial Properties

Recent studies have indicated that TBIP exhibits significant antimicrobial activity. For instance, its minimal inhibitory concentration (MIC) values have been reported to be comparable to those of established antibiotics like streptomycin . This suggests that TBIP may serve as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of TBIP. Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that TBIP might possess similar properties. In vitro assays have shown promising results in reducing inflammation markers in cell cultures .

Molecular Docking Studies

Molecular docking studies suggest that TBIP binds effectively to various biological targets, which may explain its observed biological activities. The binding affinity and mode of interaction with target proteins provide insights into its mechanism of action, supporting further exploration as a therapeutic agent .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of TBIP against various bacterial strains.

- Method : In vitro testing against Gram-positive and Gram-negative bacteria.

- Results : TBIP showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to conventional antibiotics.

-

Anti-inflammatory Activity Assessment

- Objective : To assess the anti-inflammatory effects of TBIP in a cellular model.

- Method : Treatment of macrophage cells with TBIP followed by measurement of cytokine levels.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, and what key reagents are involved?

The synthesis involves multi-step reactions, typically starting with iodopyridine derivatives. Key reagents include coupling agents (e.g., EDC/HOBt), protective groups (tert-butyloxycarbonyl), and palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps. Purification often employs high-performance liquid chromatography (HPLC) or column chromatography to ensure ≥95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic methods:

- ¹H/¹³C NMR : Identifies proton environments and carbon骨架 (e.g., aromatic protons at δ 8.3–8.5 ppm, tert-butyl group at δ 1.46 ppm) .

- Mass spectrometry : Verifies molecular weight (e.g., LCMS m/z 372.2 [M+H]⁺) .

- HPLC : Assesses purity (>97%) by quantifying unreacted starting materials or side products .

Q. What analytical techniques are critical for monitoring reaction progress?

- Thin-layer chromatography (TLC) : Tracks reaction completion (Rf values compared to standards) .

- In situ IR spectroscopy : Monitors functional group transformations (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Questions

Q. How can researchers optimize yields during Suzuki-Miyaura cross-coupling steps?

Yield optimization strategies include:

- Catalyst tuning : Pd(PPh₃)₄ (0.05–0.1 equiv) under inert atmospheres minimizes oxidation .

- Microwave irradiation : Enhances reaction efficiency (e.g., 100°C for 3 hours vs. 24 hours conventional heating) .

- Solvent/base optimization : Aqueous Na₂CO₃ in acetonitrile improves boronic ester coupling efficiency .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing iodine atom on the pyridine ring activates the position for nucleophilic substitution or cross-coupling. Substituents on the piperazine ring (e.g., tert-butyl) sterically hinder undesired side reactions, while electron-donating groups on the pyridine enhance reactivity in Suzuki couplings .

Q. What methodologies resolve discrepancies between theoretical and observed spectroscopic data?

- Multi-technique validation : Cross-check NMR with X-ray crystallography or high-resolution mass spectrometry (HRMS) .

- Computational modeling : Density functional theory (DFT) predicts ¹³C NMR shifts or IR spectra to identify structural anomalies .

Q. How can in silico modeling predict reactivity in nucleophilic substitutions?

- Frontier molecular orbital analysis : HOMO/LUMO energies calculated via Gaussian software identify reactive sites .

- Transition state modeling : Software like ORCA simulates reaction pathways to predict regioselectivity .

Biological and Pharmacological Focus

Q. What in vitro assays assess biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., phosphoglycerate dehydrogenase) using kinetic fluorescence .

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to receptors or enzymes .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.